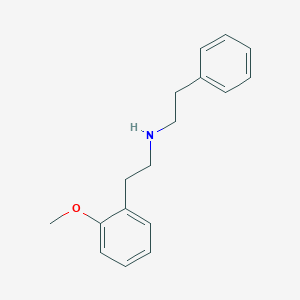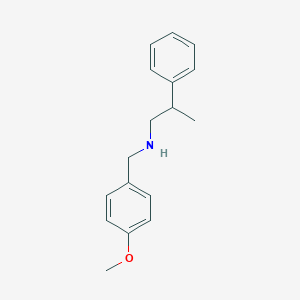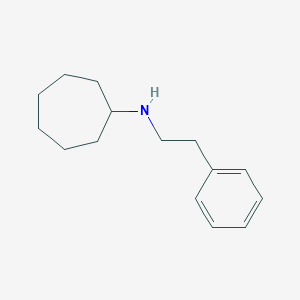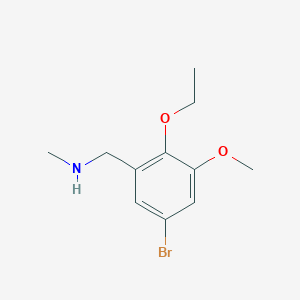
N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide, also known as FMP, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is a cyclic amide that has a furan ring attached to a cyclopentane ring, with a phenyl group and a carboxamide group also present in the molecule.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and cancer research. It has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide has also been found to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide has been studied for its potential use as a fluorescent probe for imaging cellular structures.
Wirkmechanismus
The mechanism of action of N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide has been shown to activate the Nrf2/ARE pathway, which plays a key role in cellular defense against oxidative stress. It has also been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. These effects may contribute to the neuroprotective and anticancer properties of N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes such as heme oxygenase-1 and glutathione peroxidase, which help to protect cells from oxidative damage. N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide has also been found to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the immune response. In addition, N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide is also relatively easy to synthesize in large quantities, making it suitable for high-throughput screening assays. However, one limitation of N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide. One area of interest is the development of N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide derivatives with improved solubility and bioavailability for use in drug development. Another area of interest is the elucidation of the precise mechanism of action of N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide, which may lead to the discovery of new therapeutic targets. Additionally, N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide may have applications in other scientific fields such as materials science and environmental chemistry, which could be explored in future research.
Synthesemethoden
The synthesis of N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide involves the reaction of 2-furylmethylamine with cyclopentanone in the presence of a reducing agent such as lithium aluminum hydride. The resulting intermediate is then reacted with phenyl isocyanate to form N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide. This method has been optimized to produce high yields of pure N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide, making it suitable for large-scale production.
Eigenschaften
Produktname |
N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide |
|---|---|
Molekularformel |
C17H19NO2 |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
N-(furan-2-ylmethyl)-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C17H19NO2/c19-16(18-13-15-9-6-12-20-15)17(10-4-5-11-17)14-7-2-1-3-8-14/h1-3,6-9,12H,4-5,10-11,13H2,(H,18,19) |
InChI-Schlüssel |
UYHUDHREVYGIJR-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CC=CO3 |
Kanonische SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B262044.png)
![ethyl 4-{(5Z)-2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-4-oxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B262045.png)
![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)


![5-{[4-(Dimethylamino)benzyl]amino}-1-pentanol](/img/structure/B262052.png)
![N-[3-(4-morpholinyl)propyl]-N-(2-phenylpropyl)amine](/img/structure/B262056.png)
![2-({2-[(Cyclohexylmethyl)amino]ethyl}amino)ethanol](/img/structure/B262059.png)




